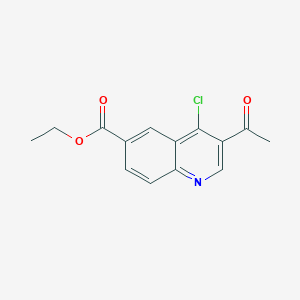

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate

Beschreibung

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is a substituted quinoline derivative characterized by a 4-chloro substituent, an acetyl group at position 3, and an ethyl ester moiety at position 4. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C14H12ClNO3 |

|---|---|

Molekulargewicht |

277.70 g/mol |

IUPAC-Name |

ethyl 3-acetyl-4-chloroquinoline-6-carboxylate |

InChI |

InChI=1S/C14H12ClNO3/c1-3-19-14(18)9-4-5-12-10(6-9)13(15)11(7-16-12)8(2)17/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

HUXUYDZWPJKSJM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-Acetyl-4-Chlorchinolin-6-carboxylat beinhaltet typischerweise mehrstufige Reaktionen, ausgehend von leicht verfügbaren Vorläufern. Ein gängiges Verfahren beinhaltet die Friedländer-Synthese, bei der Anilinderivate unter sauren Bedingungen mit β-Ketoestern reagieren, um den Chinolinkern zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ethyl-3-Acetyl-4-Chlorchinolin-6-carboxylat kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-3-Acetyl-4-Chlorchinolin-6-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Acetylgruppe kann zu Carbonsäuren oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Der Chlorsubstituent kann in nukleophilen aromatischen Substitutionsreaktionen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nukleophile wie Amine oder Thiole können die Chlorgruppe unter basischen Bedingungen ersetzen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinolinderivate mit modifizierten funktionellen Gruppen, die zur Synthese komplexerer Moleküle weiterverwendet werden können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-Acetyl-4-Chlorchinolin-6-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinolinkern kann sich in die DNA interkalieren, wodurch ihre Funktion gestört wird und zum Zelltod führt. Darüber hinaus kann die Verbindung Enzyme hemmen, die an wichtigen biologischen Stoffwechselwegen beteiligt sind, was zu ihrer antimikrobiellen und krebshemmenden Aktivität beiträgt.

Wirkmechanismus

The mechanism of action of Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

Key Observations :

- Electron Effects : The acetyl group in the target compound (position 3) likely increases electron density, contrasting with nitro (position 8 in ) or hydroxyl (position 4 in ) groups, which alter redox and hydrogen-bonding properties.

- Solubility : Ethyl esters (e.g., 6-COOEt in the target compound) generally enhance solubility in organic solvents compared to methyl esters (e.g., ).

- Lipophilicity : Substituents like ethyl () or trifluoromethyl (e.g., ) increase hydrophobicity, whereas hydroxyl groups () improve aqueous solubility.

Crystallographic and Structural Analysis

- SHELX Refinement: Structural determination of quinolines often employs SHELX software for crystallographic refinement (e.g., used SHELX-97 for single-crystal analysis). The acetyl group in the target compound may influence molecular packing via weak hydrogen bonds (C=O⋯H interactions) .

- ORTEP Visualization : Programs like ORTEP-III () can model the steric effects of substituents, such as the acetyl group’s impact on planarity.

Biologische Aktivität

Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is a member of the quinoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound exhibits several unique structural features that contribute to its biological profile, including an acetyl group at the 3-position, a chloro substituent at the 4-position, and a carboxylate group at the 6-position.

Chemical Structure and Properties

The molecular formula of this compound is . It typically appears as a yellow solid, and its structural characteristics are essential for understanding its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₀ClN₁O₃ |

| Appearance | Yellow solid |

| Functional Groups | Acetyl (C=O), Chloro (Cl), Carboxylate (COO) |

Antimalarial Activity

Recent studies have indicated that quinoline derivatives, including this compound, may possess antimalarial properties. Research has shown that modifications in the quinoline structure can enhance activity against malaria parasites. For instance, compounds with similar structures have demonstrated IC50 values below 50 μM against Plasmodium falciparum, suggesting significant antimalarial potential .

Anticancer Activity

The anticancer properties of quinoline derivatives are also noteworthy. This compound has been evaluated alongside other derivatives for their effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. Compounds structurally related to this compound have shown varying degrees of cytotoxicity, with certain derivatives exhibiting selectivity towards specific cancer types .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the chloro and carboxylic groups could facilitate interactions with target proteins or enzymes critical to these pathways.

Case Studies and Research Findings

- Antimalarial Screening : A study evaluated several quinoline derivatives for their antimalarial activity and found that compounds with similar structural motifs as this compound exhibited potent activity against malaria parasites, indicating the potential for lead optimization in drug development .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell growth. The structure-activity relationship highlighted the importance of specific functional groups in enhancing anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.